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Compound of Interest

Compound Name: 4-Nitrosodiphenylamine

Cat. No.: B086041

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Nitrosodiphenylamine, a chemical intermediate of interest in various industrial and research
applications. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and
Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with the experimental
protocols for data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Nitrosodiphenylamine is characterized by two main absorption
maxima, indicating the presence of chromophores within the molecule. These absorptions are
attributed to T - 1* and n - TT* electronic transitions.

Table 1: UV-Vis Spectroscopic Data of 4-Nitrosodiphenylamine

Wavelength (Amax) Molar Absorptivity (g) Solvent System

259 nm 4170 M~icm1t Alcohol-Hydrochloric Acid
406 nm 20420 M~icm— Alcohol-Hydrochloric Acid
392 nm Not Reported Not Specified

Experimental Protocol: UV-Vis Spectroscopy
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A solution of 4-Nitrosodiphenylamine is prepared in a suitable solvent, such as an alcohol-
hydrochloric acid mixture, to a known concentration. The UV-Vis spectrum is recorded using a
dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm. A cuvette
containing the pure solvent is used as a reference. The instrument parameters, such as scan
speed and slit width, should be optimized to obtain a high-quality spectrum.

Data Acquisition Data Analysis
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Diagram 1: A generalized workflow for acquiring UV-Vis spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Nitrosodiphenylamine provides valuable information about the
functional groups present in the molecule. Key vibrational frequencies correspond to the N-H,
C-H, N=0, and aromatic C=C bonds.

Table 2: Key IR Absorption Bands for 4-Nitrosodiphenylamine
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Wavenumber (cm~?) Intensity Assignment

~3300 Medium N-H stretch

3100-3000 Medium Aromatic C-H stretch
1600-1585 Medium-Strong Aromatic C=C stretch
~1500 Strong N=0 stretch (nitroso group)
1500-1400 Medium-Strong Aromatic C=C stretch

Aromatic C-H out-of-plane

900-675 Strong bend
en

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

A small amount of finely ground 4-Nitrosodiphenylamine (typically 1-2 mg) is intimately mixed
with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle. The mixture is then compressed in a pellet die under high pressure to form a
transparent or translucent pellet. The IR spectrum of the KBr pellet is recorded using an FTIR
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum of a pure KBr
pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
4-Nitrosodiphenylamine. The chemical shifts and coupling patterns in the *H and 3C NMR
spectra are indicative of the electronic environment of each nucleus.

Table 3: *H NMR Spectroscopic Data of 4-Nitrosodiphenylamine
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~8.1 d 2H
ortho to NO group
Aromatic protons
~7.4 t 2H meta to NH group on
the unsubstituted ring
Aromatic protons
~7.2 d 2H ortho to NH group on
the unsubstituted ring
Aromatic protons
~7.0 d 2H
meta to NO group
~6.5 s (broad) 1H N-H proton

Table 4: 13C NMR Spectroscopic Data of 4-Nitrosodiphenylamine

Chemical Shift (6, ppm) Assignment

~155 C-NO

~145 C-NH (ipso) on the nitroso-substituted ring
~140 C-NH (ipso) on the unsubstituted ring
~130 Aromatic CH

~125 Aromatic CH

~120 Aromatic CH

~115 Aromatic CH

Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of 4-Nitrosodiphenylamine is dissolved in a suitable deuterated
solvent (e.g., CDCls, DMSO-ds) in an NMR tube. A small amount of a reference standard, such

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b086041?utm_src=pdf-body
https://www.benchchem.com/product/b086041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

as tetramethylsilane (TMS), is added. The 'H and *3C NMR spectra are recorded on a high-
resolution NMR spectrometer. For H NMR, parameters such as the number of scans,
relaxation delay, and pulse width are optimized. For 3C NMR, broadband proton decoupling is
typically used to simplify the spectrum.
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[https://www.benchchem.com/product/b08604 1#spectroscopic-data-of-4-
nitrosodiphenylamine-uv-vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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